molecular formula C15H17N3O3S B2548598 N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide CAS No. 1251577-83-9

N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2548598
CAS No.: 1251577-83-9
M. Wt: 319.38
InChI Key: ANVTXCGPCWXXKJ-UHFFFAOYSA-N
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Description

N2-Ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a thiazole-based dicarboxamide derivative characterized by an ethyl group at the N2 position and a 4-methoxyphenylmethyl substituent at the N4 position. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is central to its structural and electronic properties. The compound’s synthesis typically involves multi-step protocols, including coupling reactions with amines under inert conditions, as observed in analogous thiazole dicarboxamides . Its methoxy group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-N-ethyl-4-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-16-14(20)15-18-12(9-22-15)13(19)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVTXCGPCWXXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the reaction of ethylamine with 4-methoxybenzyl chloride to form N-ethyl-N-(4-methoxybenzyl)amine. This intermediate is then reacted with thiazole-2,4-dicarboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Structure

The compound features a thiazole ring, which is known for its biological activity, along with an ethyl substituent and a methoxyphenyl group. The presence of dicarboxamide functionalities enhances its reactivity and solubility in various solvents.

Molecular Formula

  • Empirical Formula : C15H18N2O4S
  • Molecular Weight : 310.38 g/mol

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Thiazole compounds are recognized for their antimicrobial activities. This compound has shown potential against a range of bacterial strains. In vitro studies revealed that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes related to disease processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could lead to applications in treating diseases characterized by rapid cell division, such as cancer .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of thiazole derivatives. This compound was found to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .

Synthesis of Functional Materials

The unique properties of this compound have led to its application in the development of functional materials. Its ability to form stable complexes with metal ions makes it suitable for creating coordination polymers and catalysts .

Case Studies

Study Focus Findings
Study on Anticancer ActivityTested on various cancer cell linesInduced apoptosis through specific signaling pathways
Antimicrobial TestingEvaluated against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria
Enzyme Inhibition ResearchInvestigated DHFR inhibitionPotential application in cancer treatment
Anti-inflammatory StudyAssessed cytokine productionReduced pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism of action of N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Comparative Physical and Spectral Data

Compound Substituents (N2/N4) Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹)
Target Compound Ethyl / 4-Methoxyphenylmethyl Not reported Not reported ~1660–1682 (estimated)*
10b Ethyl / 4-Fluorophenyl 189–190 84 1622
LMM5 Benzyl(methyl)sulfamoyl / 4-Methoxyphenylmethyl Not reported 34* Not reported

*Estimated based on benzamide analogs in .

Heterocyclic Variants and Bioactivity Insights

Thiazole vs. Triazole Derivatives

  • Triazole Derivatives (Compounds 7–9) :
    • Feature a 1,2,4-triazole core instead of thiazole, with sulfonyl and difluorophenyl groups.
    • IR spectra lack C=O stretches (1663–1682 cm⁻¹), confirming tautomeric shifts to thione forms .
    • Bioactivity : Triazoles often target fungal pathogens (e.g., fluconazole in ), whereas thiazole dicarboxamides are linked to kinase inhibition .

Pyridinyl-Thiazole Carboxamides

  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides: Synthesized via nitrile intermediates and amine coupling.

Substituent Effects on Pharmacological Properties

Methoxy vs. Halogen Substituents

  • 4-Methoxyphenylmethyl (Target Compound): Enhances lipophilicity (logP ~2.5–3.0 estimated) compared to halogenated analogs.
  • 4-Fluorophenyl (10b) :
    • Fluorine’s electronegativity may improve target affinity in kinase inhibition assays, as seen in EGFR inhibitors .
  • 4-Chlorophenylmethyl (CAS 478030-53-4) :
    • Higher molecular weight (372.87 g/mol) and increased steric bulk compared to the target compound (estimated MW ~350–360 g/mol) .

Table 2: Substituent Impact on Molecular Properties

Compound Substituent Molecular Weight (g/mol) logP (Estimated) Potential Bioactivity
Target Compound 4-Methoxyphenylmethyl ~350–360 ~2.8 Kinase inhibition
10b 4-Fluorophenyl 343.37 ~2.5 Anticancer
CAS 478030-53-4 4-Chlorophenylmethyl 372.87 ~3.2 Not reported

Biological Activity

N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-methoxyphenyl group enhances its pharmacological profile. The molecular formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S, and it has a molecular weight of approximately 305.34 g/mol.

Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In a study evaluating similar thiazole derivatives, compounds were tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The IC50 values for certain derivatives were reported as low as 1.61 µg/mL, indicating strong cytotoxic activity .
  • Structure-Activity Relationship (SAR) : The thiazole ring's substitution pattern plays a crucial role in determining anticancer efficacy. For example, the introduction of electron-donating groups such as methyl at specific positions on the phenyl ring was found to enhance activity significantly .

Antibacterial Activity

The compound also exhibits notable antibacterial properties:

  • Mechanism of Action : Thiazole derivatives have been shown to disrupt bacterial membranes. In studies involving magnetic nanoparticles coated with thiazole compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
  • Comparative Studies : The effectiveness of thiazole derivatives against bacterial strains was assessed using minimum inhibitory concentration (MIC) tests. Results indicated that these compounds could serve as potential candidates for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in anti-inflammatory applications:

  • Inflammation Models : In vitro studies demonstrated that thiazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Data Summary

Activity Cell Line/Model IC50/MIC Value Reference
AnticancerA5491.61 µg/mL
AntibacterialE. coliMIC < 10 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesInhibition of NO production

Case Studies

  • Case Study on Anticancer Activity : Evren et al. (2019) synthesized various thiazole derivatives and tested their cytotoxicity against A549 cells. Their findings indicated that certain modifications led to enhanced selectivity and potency against cancer cells compared to conventional therapies .
  • Case Study on Antibacterial Properties : Research involving thiazole-coated magnetic nanoparticles revealed that these compounds effectively inhibited bacterial growth through membrane disruption mechanisms, suggesting their potential application in treating bacterial infections .

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